molecular formula C20H16FNO5 B12193390 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B12193390
M. Wt: 369.3 g/mol
InChI Key: JUOGRPGUKBYPPR-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group and the isoindole moiety suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can be achieved through a multi-step process involving the following key steps:

    Formation of the 4-fluorophenyl ketone: This can be prepared by Friedel-Crafts acylation of fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Preparation of the isoindole derivative: This involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole structure.

    Esterification reaction: The final step involves the esterification of the 4-fluorophenyl ketone with the isoindole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-fluorophenylacetic acid derivatives.

    Reduction: Formation of 1-(4-fluorophenyl)-1-hydroxypropan-2-yl derivatives.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique functional groups may make it useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving fluorinated compounds.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the isoindole moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate: Similar structure with a chlorine atom instead of fluorine.

    1-(4-bromophenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(4-fluorophenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine and bromine analogs. This can result in different biological activities and applications, making it a compound of particular interest in various research fields.

Properties

Molecular Formula

C20H16FNO5

Molecular Weight

369.3 g/mol

IUPAC Name

[1-(4-fluorophenyl)-1-oxopropan-2-yl] 3-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C20H16FNO5/c1-12(18(24)13-6-8-14(21)9-7-13)27-17(23)10-11-22-19(25)15-4-2-3-5-16(15)20(22)26/h2-9,12H,10-11H2,1H3

InChI Key

JUOGRPGUKBYPPR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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